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molecular formula C13H14BrNO2 B8441292 6-(2'-Bromopropionyl)-N-methyl-3,4-dihydrocarbostyril

6-(2'-Bromopropionyl)-N-methyl-3,4-dihydrocarbostyril

Cat. No. B8441292
M. Wt: 296.16 g/mol
InChI Key: JIERFGNRZXWGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818755

Procedure details

2-Bromopropionyl chloride (41.1 g) is added dropwise to a suspension of the N-methyl product obtained in Step 1. above (18.6 g) and AlCl3 (37.4 g) in chloroform (350 ml). The stirred reaction mixture is refluxed for 4 hours, cooled to RT and stirred with an ice/water mixture for 45 minutes. The reaction mixture is separated, extracted with methylene chloride and the combined extracts are washed with H2O, 5% aq. bicarbonate, H2O, dried, filtered and concentrated in vacuo, yielding a viscous oil, which is crystallized from ethyl acetate affording the desired product, M.P.=86°-88° C.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
37.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[CH3:7][N:8]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][C:9]1=[O:10].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)(Cl)Cl>[Br:1][CH:2]([CH3:6])[C:3]([C:15]1[CH:14]=[C:13]2[C:18](=[CH:17][CH:16]=1)[N:8]([CH3:7])[C:9](=[O:10])[CH2:11][CH2:12]2)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
41.1 g
Type
reactant
Smiles
BrC(C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)CCC2=CC=CC=C12
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
the combined extracts are washed with H2O, 5% aq. bicarbonate, H2O
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a viscous oil, which
CUSTOM
Type
CUSTOM
Details
is crystallized from ethyl acetate affording the desired product, M.P.=86°-88° C.

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C=1C=C2CCC(N(C2=CC1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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